S-(p-Bromophenyl) thiobenzoate
CAS No.: 28122-80-7
Cat. No.: VC18391317
Molecular Formula: C13H9BrOS
Molecular Weight: 293.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28122-80-7 |
|---|---|
| Molecular Formula | C13H9BrOS |
| Molecular Weight | 293.18 g/mol |
| IUPAC Name | S-(4-bromophenyl) benzenecarbothioate |
| Standard InChI | InChI=1S/C13H9BrOS/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |
| Standard InChI Key | SMAUCUNUIDJINO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a benzoyl group (CHC=O) linked via a thioester bond (-S-) to a para-bromophenyl moiety (CHBr). Key structural identifiers include:
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SMILES:
C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Br -
InChIKey:
SMAUCUNUIDJINO-UHFFFAOYSA-N.
X-ray crystallography of analogous thiobenzoates reveals planar geometries at the thioester linkage, with bond lengths of ~1.65 Å for C-S and ~1.21 Å for C=O . The para-bromine substituent introduces steric and electronic effects, influencing reactivity in cross-coupling reactions .
Physicochemical Characteristics
The bromine atom enhances hydrophobicity, limiting aqueous solubility but improving organic phase partitioning . Spectroscopic data (NMR, IR) align with thiobenzoate motifs:
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H NMR (CDCl): δ 7.50–7.49 (m, 2H, aromatic), 7.32 (d, Hz, 2H, Br-CH), 4.24–4.12 (m, 4H, OCHCH in derivatives) .
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HR-MS (ESI): [M+Na] observed at 302.9987, matching theoretical values .
Synthetic Methodologies
Copper-Catalyzed Coupling
A robust route involves the reaction of p-bromophenyl iodide with thiobenzoic acid under Ullmann-type conditions:
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Reagents: CuI (10 mol%), 1,10-phenanthroline (20 mol%), N,N-diisopropylethamine (DIPEA).
Mechanism: Copper facilitates oxidative addition of the aryl iodide, followed by thiolate displacement to form the thioester .
N-Bromosuccinimide (NBS)-Mediated Oxidation
Thioesters undergo oxidative cleavage to sulfinate esters using NBS in methanol:
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Procedure: NBS (3 equiv) added to S-(4-chlorophenyl) benzothioate in MeOH at RT.
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Outcome: Quantitative conversion to methyl sulfinate esters .
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Application: Adaptable for synthesizing S-(p-bromophenyl) thiobenzoate derivatives .
Functional Applications
Organic Synthesis Intermediates
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Suzuki-Miyaura Coupling: The bromophenyl group enables palladium-catalyzed cross-coupling to form biaryl sulfones, valuable in pharmaceuticals .
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Thiol-Ene Reactions: Participates in radical-mediated additions for polymer functionalization .
Medicinal Chemistry
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Antiplatelet Agents: Analogous thio-derivatives of 1,4-naphthoquinone exhibit IC values of 5.58 µM against collagen-induced aggregation .
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MAO Inhibitors: Thiobenzoates serve as precursors for sulfonamide-based enzyme inhibitors targeting neurodegenerative diseases .
Materials Science
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Liquid Crystals: Para-substituted thiobenzoates contribute to mesomorphic phases in display technologies .
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Photoredox Catalysis: Utilized in photocatalytic C–S bond formation under visible light .
Recent Advances (2023–2025)
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Flow Chemistry: Continuous-flow systems enhance thioester synthesis efficiency, reducing reaction times from hours to minutes .
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Computational Modeling: DFT studies predict regioselectivity in thiobenzoate functionalization, guiding catalyst design .
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Bioconjugation: Site-specific modification of peptides via dehydroalanine coupling, enabled by thiobenzoate electrophilicity .
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